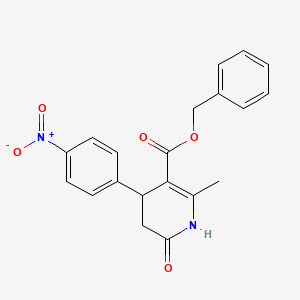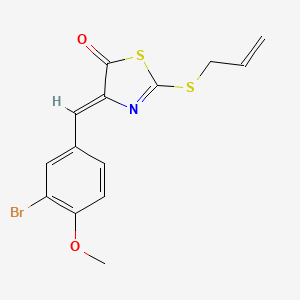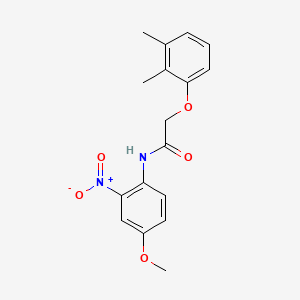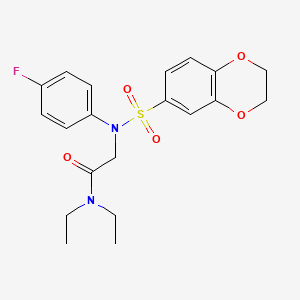![molecular formula C19H16BrN3OS2 B5106628 N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide](/img/structure/B5106628.png)
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is also known as BPTES and has been studied extensively for its ability to inhibit glutaminase activity, an enzyme that plays a crucial role in cancer cell metabolism.
Mecanismo De Acción
BPTES inhibits glutaminase activity by binding to the active site of the enzyme, preventing the conversion of glutamine to glutamate. This leads to a reduction in the production of ATP and NADPH, which are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, inhibiting glutaminase activity only in cancer cells and not in normal cells. This selectivity makes BPTES a promising candidate for cancer therapy, as it has the potential to target cancer cells while leaving normal cells unharmed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPTES in lab experiments is its selectivity for cancer cells, which allows for the specific targeting of cancer cells. However, one of the limitations of using BPTES is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on BPTES could focus on improving its solubility in water, as well as developing more effective delivery methods. Additionally, further studies could be conducted to investigate the potential use of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, research could be conducted to investigate the potential use of BPTES in other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of BPTES involves the reaction of 4-(4-bromophenyl)-2-thiocyanatothiazole with 4-ethylbenzoyl chloride in the presence of triethylamine. The resulting compound is then treated with ammonium carbonate to form BPTES.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential use in cancer therapy. The compound has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a reduction in the production of ATP and NADPH, which are essential for cancer cell survival and proliferation. BPTES has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and pancreatic cancer.
Propiedades
IUPAC Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS2/c1-2-12-3-5-14(6-4-12)17(24)22-18(25)23-19-21-16(11-26-19)13-7-9-15(20)10-8-13/h3-11H,2H2,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIQQWHCOWKCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-methylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106548.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5106555.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5106556.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5106557.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5106572.png)
![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106591.png)
![1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxamide](/img/structure/B5106592.png)




